![molecular formula C18H19F3N4O3 B2955882 N4-(5-methyl-1,2-oxazol-3-yl)-N1-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide CAS No. 1251686-00-6](/img/structure/B2955882.png)
N4-(5-methyl-1,2-oxazol-3-yl)-N1-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(5-methyl-1,2-oxazol-3-yl)-N1-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with oxazole and trifluoromethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-methyl-1,2-oxazol-3-yl)-N1-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide typically involves multiple steps, starting with the preparation of the oxazole and piperidine intermediates. The oxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final coupling of these intermediates is achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and hydrogenation steps, as well as automated systems for the final coupling reaction.
化学反应分析
Types of Reactions
N4-(5-methyl-1,2-oxazol-3-yl)-N1-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The nitro group on the trifluoromethylphenyl ring can be reduced to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used under basic conditions.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
N4-(5-methyl-1,2-oxazol-3-yl)-N1-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of N4-(5-methyl-1,2-oxazol-3-yl)-N1-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring provides structural stability and contributes to the overall binding affinity of the compound.
相似化合物的比较
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Shares the oxazole ring but differs in the substituents on the phenyl ring.
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: Contains a similar oxazole ring but with different functional groups.
N-Cyclohexyl-2-[3R,4S-3-[5-(phenoxymethyl)-1,2-oxazol-3-yl]methyl]piperidin-4-yl]acetamide: Features a piperidine ring and oxazole ring but with different substituents.
Uniqueness
N4-(5-methyl-1,2-oxazol-3-yl)-N1-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide is unique due to the combination of its oxazole and trifluoromethylphenyl groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
4-N-(5-methyl-1,2-oxazol-3-yl)-1-N-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-11-9-15(24-28-11)23-16(26)12-5-7-25(8-6-12)17(27)22-14-4-2-3-13(10-14)18(19,20)21/h2-4,9-10,12H,5-8H2,1H3,(H,22,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKUQNUIVOKXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2955799.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2955802.png)
![(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2955804.png)
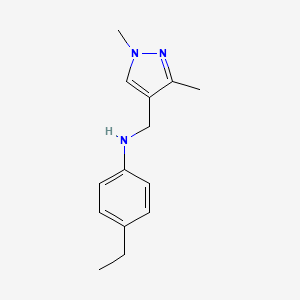
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2955807.png)
![1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2955808.png)
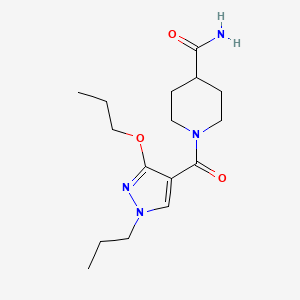
![8-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2955810.png)
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)
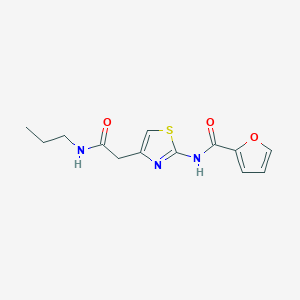
![4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2955813.png)
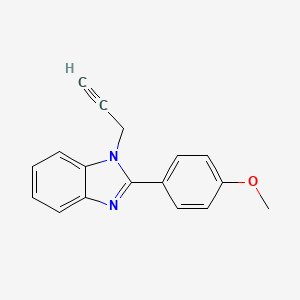
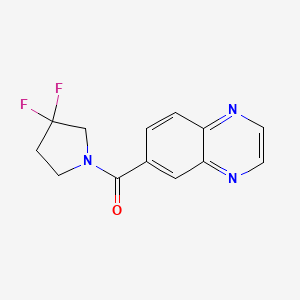
![N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2955822.png)
